molecular formula C16H24N2O3 B1344851 tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 429673-83-6

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1344851
CAS RN: 429673-83-6
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-ZIAGYGMSSA-N
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Description

Tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound used for proteomics research . It has a molecular formula of C16H24N2O3 .

Scientific Research Applications

Stereochemistry and Synthesis

  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, including tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, have been explored for their stereochemical synthesis processes. These compounds show quantitative yields in certain reactions and have potential applications in creating specific isomers used in various chemical syntheses (Boev et al., 2015).

Mechanistic Studies and Applications in Organic Synthesis

  • Research has highlighted the tert-butyloxycarbonyl (Boc) migration in tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, revealing an unusual nine-membered cyclic transition state. This understanding aids in the comprehension of molecular behavior that can be crucial for designing novel synthetic routes in organic chemistry (Xue & Silverman, 2010).

Enzyme-Catalyzed Reactions

  • The compound has been utilized in enzyme-catalyzed kinetic resolutions, showcasing its utility in producing enantiomerically pure compounds. This aspect is particularly valuable in the pharmaceutical industry, where the production of single-enantiomer drugs is often desired for their superior therapeutic profiles (Faigl et al., 2013).

Phase-Transfer Catalysis

  • Tert-butyl esters, including structures resembling tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate, have been synthesized using phase-transfer catalysis. This approach is significant in organic synthesis, allowing for reactions that are otherwise difficult to achieve in conventional solvents (Pashkuleva et al., 2000).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. The compound tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is labeled with the signal word “Warning” according to its Safety Data Sheet .

properties

IUPAC Name

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649295
Record name tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

CAS RN

429673-83-6, 138026-89-8
Record name 1,1-Dimethylethyl (3R,4R)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429673-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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